molecular formula C13H12F3NO3 B1302429 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid CAS No. 253178-82-4

5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1302429
CAS No.: 253178-82-4
M. Wt: 287.23 g/mol
InChI Key: MNYHTPPMXLOVSD-UHFFFAOYSA-N
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Description

5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C13H12F3NO3 and a molecular weight of 287.23 g/mol This compound features a pyrrolidine ring substituted with a trifluoromethylbenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be introduced via nucleophilic substitution reactions using trifluoromethylbenzyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug candidates.

Industry:

    Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

  • 5-Oxo-1-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
  • 5-Oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid

Comparison:

  • Structural Differences: The position of the trifluoromethyl group on the benzyl ring differentiates these compounds.
  • Chemical Properties: These structural differences can influence the compounds’ chemical properties, such as solubility and reactivity.
  • Biological Activity: The position of the trifluoromethyl group can also affect the compounds’ biological activity and their interaction with molecular targets.

Properties

IUPAC Name

5-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c14-13(15,16)10-3-1-8(2-4-10)6-17-7-9(12(19)20)5-11(17)18/h1-4,9H,5-7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYHTPPMXLOVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372300
Record name 5-oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253178-82-4
Record name 5-oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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